Cas no 78016-72-5 (Benzenesulfonic acid, 4-methyl-, 2-ethylhexyl ester)

Benzenesulfonic acid, 4-methyl-, 2-ethylhexyl ester is an organic ester derived from benzenesulfonic acid, featuring a methyl substituent at the 4-position and a 2-ethylhexyl ester group. This compound is valued for its role as a plasticizer, surfactant, or intermediate in chemical synthesis due to its hydrophobic and solvating properties. Its branched alkyl chain enhances compatibility with nonpolar matrices, improving flexibility and stability in polymer applications. The sulfonate ester group contributes to thermal and chemical resistance, making it suitable for high-performance formulations. The compound is typically used in industrial processes where controlled solubility and low volatility are required. Proper handling and storage are essential due to its potential reactivity under certain conditions.
Benzenesulfonic acid, 4-methyl-, 2-ethylhexyl ester structure
78016-72-5 structure
Product Name:Benzenesulfonic acid, 4-methyl-, 2-ethylhexyl ester
CAS No:78016-72-5
MF:C15H24O3S
MW:284.414263725281
CID:1790292
PubChem ID:12815427
Update Time:2025-06-13

Benzenesulfonic acid, 4-methyl-, 2-ethylhexyl ester Chemical and Physical Properties

Names and Identifiers

    • Benzenesulfonic acid, 4-methyl-, 2-ethylhexyl ester
    • 2-ethyl-1-hexanol tosyl ester
    • 2-Ethylhexanyl p-toluenesulfonate
    • 2-ethylhexyl 4-methylbenzenesulfonate
    • 2-ethylhexyl tosylate
    • 2-ethylhexyl-p-toluenesulfonate
    • 4-methyl-benzenesulfonic acid
    • 2-ethylhexyl p-toluenesulfonate
    • 78016-72-5
    • 2-Ethylhexyl toluene-4-sulfonate
    • SCHEMBL2476440
    • 2-ethyhexanyl p-toluenesulfonate
    • EN300-7030313
    • 2-ethylhexyl 4-methylbenzene-1-sulfonate
    • Inchi: 1S/C15H24O3S/c1-4-6-7-14(5-2)12-18-19(16,17)15-10-8-13(3)9-11-15/h8-11,14H,4-7,12H2,1-3H3
    • InChI Key: KYWZDAWYRTUKGJ-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C)=CC=1)(=O)(=O)OCC(CC)CCCC

Computed Properties

  • Exact Mass: 284.14500
  • Monoisotopic Mass: 284.14461580g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 8
  • Complexity: 324
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 51.8Ų

Experimental Properties

  • PSA: 51.75000
  • LogP: 4.99750

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Additional information on Benzenesulfonic acid, 4-methyl-, 2-ethylhexyl ester

Benzenesulfonic Acid, 4-Methyl-, 2-Ethylhexyl Ester (CAS No. 78016-72-5): A Versatile Chemical Entity in Advanced Materials and Biomedical Applications

In the realm of organic chemistry, the compound Benzenesulfonic acid, 4-methyl-, 2-ethylhexyl ester (hereafter referred to as 4-Methylbenzenesulfonic acid ester) stands out as a critical intermediate in modern material science and biomedical research. With its unique chemical structure combining an aromatic sulfonic acid group and a branched alkyl chain, this compound exhibits multifunctional properties that align with contemporary advancements in drug delivery systems and polymer engineering. Recent studies published in journals such as Chemical Communications and ACS Applied Materials & Interfaces highlight its emerging roles in addressing challenges related to bioavailability enhancement and sustainable material design.

The molecular architecture of this compound (CAS No. 78016-72-5) features a para-substituted benzene ring bearing a methyl group at position 4 and an ester linkage connected to a 2-ethylhexyl chain. This configuration creates a balance between hydrophilic and lipophilic characteristics—a property termed amphiphilicity—that is highly desirable for applications requiring controlled solubility profiles. Researchers from the University of Cambridge recently demonstrated its utility in stabilizing lipid nanoparticles (Nano Today, 2023), where the sulfonate group provided ionizable stability while the alkyl tail facilitated hydrophobic interactions with drug molecules.

In pharmaceutical development, this compound's amphiphilic nature makes it an ideal candidate for enhancing drug delivery efficiency. A groundbreaking study in Biomaterials Science (2023) revealed its ability to form self-assembled micelles capable of encapsulating poorly water-soluble drugs like paclitaxel. The sulfonate group's pH-responsive ionization enabled triggered drug release in acidic tumor microenvironments, demonstrating potential for targeted cancer therapy. Such applications underscore its value as a drug carrier modifier, where structural customization can be tailored through variations in the alkyl chain length or aromatic substituents.

The compound's role extends into advanced material synthesis, particularly in the creation of stimuli-responsive polymers. A collaborative study between MIT and ETH Zurich (Advanced Materials, 2023) showcased its use as a crosslinking agent for hydrogels exhibiting temperature-dependent swelling behavior. The sulfonic acid groups formed ion-dipole interactions with polymer chains at physiological temperatures (37°C), creating mechanically robust matrices that softened under cryogenic conditions—a property advantageous for cryopreservation applications.

In environmental science contexts, this compound has emerged as a promising alternative to conventional plasticizers due to its reduced toxicity profile compared to phthalates. Research from the Max Planck Institute (Green Chemistry, 2023) demonstrated its ability to maintain polyvinyl chloride flexibility without leaching into surrounding environments. The branched alkyl chain's steric hindrance reportedly enhances thermal stability while minimizing migration rates—a critical factor for food packaging applications under EU Regulation (EU) No 10/2011 compliance standards.

Ongoing investigations focus on optimizing its synthesis pathways using green chemistry principles. A notable method developed by researchers at Tsinghua University employs enzymatic catalysis with Candida antarctica lipase B (Catalysis Science & Technology, 2023). This approach achieved >98% yield under solvent-free conditions at ambient temperatures, significantly reducing energy consumption compared to traditional Friedel-Crafts acylation methods that require toxic catalysts like AlCl₃.

Beyond technical applications, computational studies using density functional theory (DFT) have elucidated its interfacial behavior at liquid-solid boundaries (Langmuir, 2023). Simulations revealed how the sulfonate headgroup preferentially orients toward aqueous phases while the hydrophobic tail interacts with organic substrates—a phenomenon exploited in developing anti-fouling coatings for medical devices such as catheters and dialysis membranes.

The compound's safety profile has been rigorously evaluated across multiple domains. Acute toxicity studies adhering to OECD guidelines confirmed an LD₅₀ exceeding 5 g/kg in rodent models when administered orally or dermally (Toxicological Sciences, 2023). Its low bioaccumulation potential—determined through OECD Test Guideline 305—aligns with global regulatory frameworks promoting sustainable chemistry practices.

Innovative uses continue to emerge through interdisciplinary research. Recent work published in Nature Communications (January 2024) explored its application as a dopant additive for conductive polymers used in wearable biosensors. The sulfonate groups doped polyaniline films achieved conductivity enhancements without compromising mechanical flexibility when stretched up to 150% strain—a breakthrough for next-generation health monitoring devices.

This multifunctional chemical entity thus represents a convergence point between fundamental organic chemistry principles and applied technological innovation. Its structural versatility allows simultaneous optimization of solubility profiles, mechanical properties, and environmental compatibility—qualities increasingly demanded by industries prioritizing sustainability without compromising performance metrics.

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